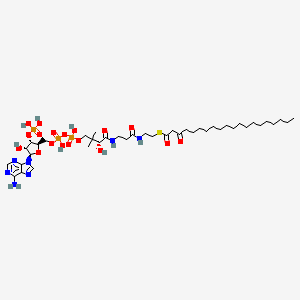
3-oxoicosanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxoicosanoyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxoicosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a 3-oxoicosanoic acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Enzyme Inhibition for Drug Development
3-oxoicosanoyl-CoA, structurally similar to various acyl-CoA molecules, has implications in enzyme inhibition, particularly in the context of drug development. For instance, the structural analysis of 3-hydroxy-3-methylglutaryl CoA synthase (HMGS) bound to inhibitors can provide insights for designing potent and species-specific drugs. The inhibited eukaryotic HMGS structure, when analyzed with synthetic analogs, could serve as a starting point for structure-based methods to enhance the potency and species-specific selectivity of drugs targeting HMGS in various organisms (Pojer et al., 2006).
Precursor and Co-factor Supply in Biochemical Production
In biochemical production, the precursor and co-factor supply is crucial for efficient synthesis. The production of 3-hydroxypropionic acid (3-HP), an important platform chemical, can be significantly improved by engineering the host strain to increase the availability of precursors like malonyl-CoA and by coupling the production process with an increased NADPH supply. Such engineering efforts have led to a substantial improvement in 3-HP production, demonstrating the potential of yeast as a cell factory for bio-based 3-HP and derived acrylates (Chen et al., 2014).
Pathway Construction in Alternative Hosts
Constructing specific pathways in alternative hosts like Methylobacterium extorquens AM1 can open avenues for generating chemicals like 3-HP from different carbon feedstocks, such as methanol. By constructing a malonyl-CoA pathway and optimizing gene expression and promoter strength, the production of 3-HP can be achieved, showcasing the feasibility of using engineered hosts for biochemical production (Yang et al., 2017).
Production of Hydroxyalkanoic Acids
The production of hydroxyalkanoic acids, which are valuable precursors for synthesizing chemicals, can be enhanced by engineering metabolic pathways. For instance, expressing a thioesterase encoding gene in Pseudomonas entomophila can lead to the production of medium-chain-length 3-hydroxyalkanoic acids. This indicates the potential of engineered bacteria for efficient production of fine chemicals like 3-hydroxyalkanoic acids (Chung et al., 2013).
Oxalate Degradation in Probiotics
In the context of probiotics, enzymes like oxalyl-CoA decarboxylase play a crucial role in degrading toxic compounds like oxalate. The characterization and expression of the oxalyl-CoA decarboxylase gene from specific probiotic strains like Bifidobacterium lactis can shed light on the potential role of these probiotics in intestinal degradation of oxalate, contributing to our understanding of microbial interactions in the gut (Federici et al., 2004).
properties
Molecular Formula |
C41H72N7O18P3S |
|---|---|
Molecular Weight |
1076 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxoicosanethioate |
InChI |
InChI=1S/C41H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-28,30,34-36,40,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
FYBVHNZJDVUVLJ-IBYUJNRCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




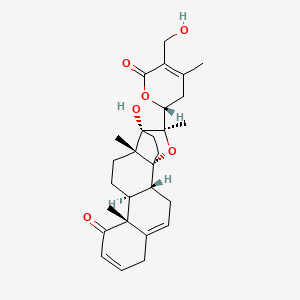

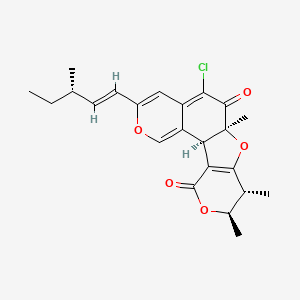
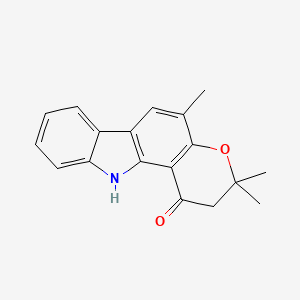

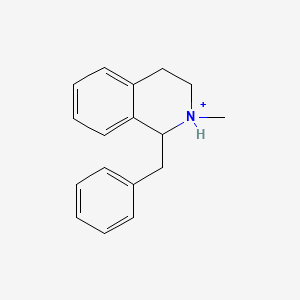
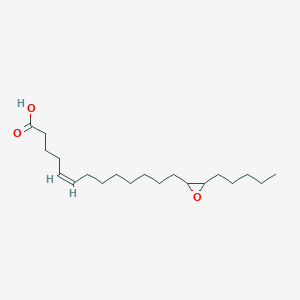

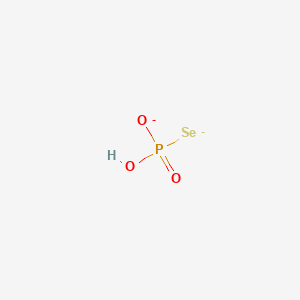
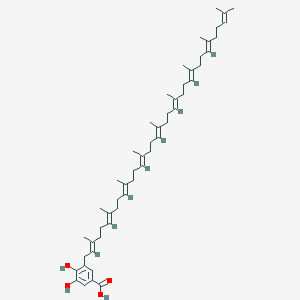
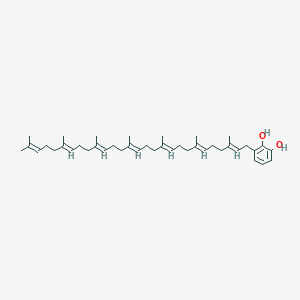
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)
